4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
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Overview
Description
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.72 g/mol . This compound is known for its unique structure, which includes a thiane ring with an amino group and two methyl groups attached to it. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of 2,2-dimethylthiopyran-1,1-dioxide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its thiane ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione hydrochloride can be compared with other similar compounds, such as:
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2,2-Dimethyl-1lambda6-thiane-1,1-dione: Lacks the amino group, resulting in different chemical and biological properties.
4-Amino-1lambda6-thiane-1,1-dione: Lacks the two methyl groups, which can influence its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
2,2-dimethyl-1,1-dioxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2)5-6(8)3-4-11(7,9)10;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNJZYOLJERFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCS1(=O)=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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